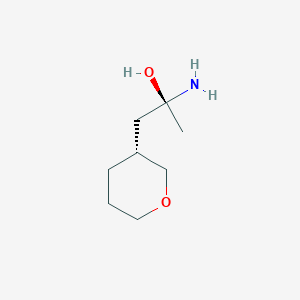
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol
Vue d'ensemble
Description
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, also known as (R)-baclofen, is a chemical compound that belongs to the family of GABA-B receptor agonists. It is a chiral molecule that has two enantiomers, (R)-baclofen and (S)-baclofen. In
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
- Synthesis of Diastereoisomers: The compound has been involved in the synthesis of diastereoisomers, showcasing its utility in creating stereochemically complex molecules. For instance, Kansikas and Sipilä (2001) synthesized a mixture of diastereoisomers of a related compound, highlighting the compound's role in forming zigzag chains through intermolecular hydrogen bonds, which contribute to understanding molecular interactions and conformational dynamics in organic chemistry (Kansikas & Sipilä, 2001).
Catalysis
- Green Bio-Organic Catalysis: The compound's structural framework has been applied in catalysis, demonstrating its versatility as a catalyst or catalyst support for promoting environmentally friendly chemical reactions. Shirini and Daneshvar (2016) used taurine, a compound with a similar tetrahydropyran structure, as a green bio-organic catalyst to promote the Knoevenagel reaction, highlighting the potential of such structures in catalysis (Shirini & Daneshvar, 2016).
Polymer Science
- Polynucleotide Analogs Synthesis: The compound has found applications in the synthesis of polynucleotide analogs. Han et al. (1992) synthesized alternating copolymers containing dihydropyran-linked nucleic acid bases, demonstrating the compound's utility in creating novel polymeric materials that mimic natural polynucleotides, potentially useful in biotechnology and material science (Han et al., 1992).
Heterocyclic Compound Synthesis
- Diverse Heterocyclic Scaffolds: The compound's derivatives have been employed in the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and related heterocyclic scaffolds. Brahmachari and Banerjee (2014) developed a multicomponent one-pot synthesis using urea as an eco-friendly catalyst, showcasing the compound's role in facilitating the synthesis of pharmaceutically relevant heterocycles (Brahmachari & Banerjee, 2014).
Biological Applications
- Non-iterative Asymmetric Synthesis: The compound's structural features have been exploited in the non-iterative asymmetric synthesis of polyketide spiroketals, with implications for creating compounds with potential biological activity. Meilert et al. (2004) demonstrated the high stereo- and enantioselectivity of such syntheses, which are critical for the development of bioactive molecules (Meilert et al., 2004).
Propriétés
IUPAC Name |
(2S)-2-amino-1-[(3R)-oxan-3-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZTVIRNPIAHJB-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCOC1)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C[C@H]1CCCOC1)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855969 | |
| Record name | (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol | |
CAS RN |
1093869-16-9 | |
| Record name | (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)
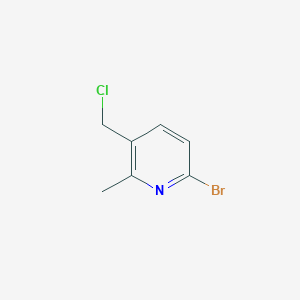
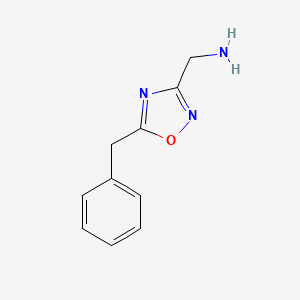



![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1512620.png)
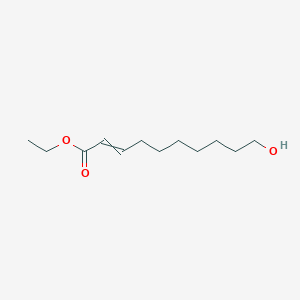

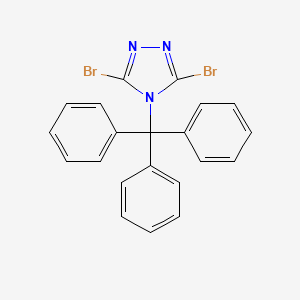
![tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512627.png)


![trans-Methyl 1'-(methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1512632.png)